molecular formula C11H14O3 B099488 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one CAS No. 18086-32-3

1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one

Cat. No. B099488
CAS RN: 18086-32-3
M. Wt: 194.23 g/mol
InChI Key: QHIFTBHIWLURKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one, also known as EMPEA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. EMPEA is a derivative of the phenethylamine class of compounds and has been shown to have a range of interesting properties that make it a promising candidate for further study.

Mechanism Of Action

The exact mechanism of action of 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one is not fully understood, but it is believed to act as a modulator of neurotransmitter release and uptake. Additionally, 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have effects on the activity of certain ion channels, which may contribute to its overall effects.

Biochemical And Physiological Effects

1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have a range of biochemical and physiological effects, including effects on neurotransmitter release and uptake, as well as effects on ion channel activity. Additionally, 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have anti-proliferative effects on cancer cells, making it a promising candidate for further study in this area.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one in lab experiments is that it is relatively easy to synthesize and purify, making it a reliable compound for use in research. Additionally, 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have a range of interesting properties that make it a promising candidate for further study. However, one limitation of using 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one in lab experiments is that its exact mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one. One area of interest is in the study of its effects on neurotransmitter release and uptake, which may have implications for the treatment of neurological disorders such as depression and anxiety. Additionally, further study of 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one's anti-proliferative effects on cancer cells may lead to the development of new cancer treatments. Overall, 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one is a promising compound for further study in a range of scientific fields.

Synthesis Methods

1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one can be synthesized using a variety of methods, including the reaction of 2-ethoxy-5-methoxybenzaldehyde with ethyl magnesium bromide, followed by reaction with acetic anhydride. This method has been shown to produce high yields of pure 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one, making it a reliable method for synthesizing the compound.

Scientific Research Applications

1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have a range of potential applications in scientific research. One area of interest is in the study of the central nervous system, where 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have effects on neurotransmitter release and uptake. Additionally, 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have potential applications in the study of cancer cells, where it has been shown to have anti-proliferative effects.

properties

CAS RN

18086-32-3

Product Name

1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-(2-ethoxy-5-methoxyphenyl)ethanone

InChI

InChI=1S/C11H14O3/c1-4-14-11-6-5-9(13-3)7-10(11)8(2)12/h5-7H,4H2,1-3H3

InChI Key

QHIFTBHIWLURKI-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)OC)C(=O)C

Canonical SMILES

CCOC1=C(C=C(C=C1)OC)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.